molecular formula C3H8N2 B3267562 cis-Cyclopropane-1,2-diamine CAS No. 45347-36-2

cis-Cyclopropane-1,2-diamine

Cat. No.: B3267562
CAS No.: 45347-36-2
M. Wt: 72.11 g/mol
InChI Key: DQSBSLFFVASXRY-WSOKHJQSSA-N
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Description

cis-Cyclopropane-1,2-diamine is a stereoisomer of cyclopropane-1,2-diamine, characterized by the presence of two amino groups attached to adjacent carbon atoms in a cyclopropane ring. The “cis” configuration indicates that both amino groups are on the same side of the cyclopropane ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopropane-1,2-diamine can be achieved through various methods, including:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: cis-Cyclopropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: Reduction reactions can convert the amino groups to primary amines or other reduced forms.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc in hydrochloric acid or catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Nitro or imine derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

cis-Cyclopropane-1,2-diamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Cyclopropane-1,2-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds or coordination complexes, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Uniqueness: cis-Cyclopropane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its trans isomer and other similar compounds. This uniqueness makes it valuable in various chemical and biochemical applications.

Properties

IUPAC Name

(1R,2S)-cyclopropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBSLFFVASXRY-WSOKHJQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Cyclopropane-1,2-diamine
Reactant of Route 2
cis-Cyclopropane-1,2-diamine
Reactant of Route 3
cis-Cyclopropane-1,2-diamine
Reactant of Route 4
cis-Cyclopropane-1,2-diamine
Reactant of Route 5
cis-Cyclopropane-1,2-diamine
Reactant of Route 6
cis-Cyclopropane-1,2-diamine

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